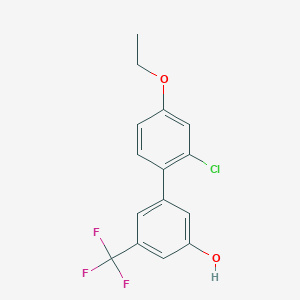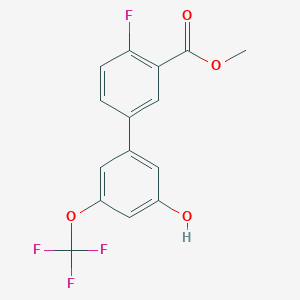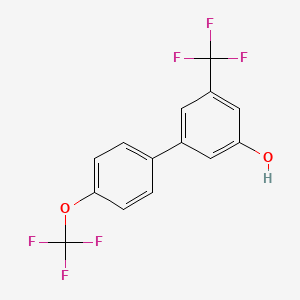
5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) is a chemical compound that has been studied for its potential applications in a variety of scientific research areas. This compound is commonly referred to as CMTP-3F and is composed of a phenol group, a chlorine atom, a methoxycarbonyl group, and three fluorine atoms. CMTP-3F has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations when utilized in laboratory experiments.
Scientific Research Applications
CMTP-3F has been studied for its potential applications in a variety of scientific research areas. It has been found to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been studied for its potential as an anti-inflammatory and antifungal agent. Furthermore, CMTP-3F has been found to have potential applications in the area of cancer research, as it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Mechanism of Action
The mechanism of action of CMTP-3F is not entirely understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms and cancer cells through the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that are capable of damaging DNA and other cellular components, leading to cell death. Additionally, CMTP-3F has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
CMTP-3F has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound is capable of inhibiting the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, CMTP-3F has been found to have anti-inflammatory and antifungal activity.
Advantages and Limitations for Lab Experiments
CMTP-3F has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and the reaction is typically carried out at room temperature. Additionally, the compound is relatively stable, and it has been found to have a variety of biochemical and physiological effects. However, there are some limitations to the use of CMTP-3F in laboratory experiments. For example, the compound is not water-soluble, which can limit its utility in certain experiments. Additionally, the compound is not readily available, and it is not yet approved for human use.
Future Directions
The potential future directions for CMTP-3F are numerous. Further research is needed to fully understand the compound’s mechanism of action and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the compound’s safety and efficacy in humans. Additionally, CMTP-3F could be utilized in the development of new drugs and therapies for the treatment of various diseases. Finally, CMTP-3F could be used to develop new diagnostic tests for the detection of various diseases.
Synthesis Methods
CMTP-3F is synthesized by a process known as the Suzuki-Miyaura reaction. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound. In the case of CMTP-3F, the boronic acid is 5-bromo-2-chloro-4-methoxycarbonylphenol and the halogenated aromatic compound is 3-trifluoromethylphenol. The reaction involves the formation of a palladium-carbon bond between the two molecules, which is then followed by the cleavage of the boron-carbon bond to form the desired product. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride.
properties
IUPAC Name |
methyl 4-chloro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-14(21)8-2-3-13(16)12(6-8)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDUDIYIYZOSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686748 |
Source


|
| Record name | Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-15-4 |
Source


|
| Record name | Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)